Navigating the Synthesis and Application of Biphenyl Naphthalene Derivatives: A Technical Guide to 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
Navigating the Synthesis and Application of Biphenyl Naphthalene Derivatives: A Technical Guide to 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
An In-depth Exploration of a Key Chemical Intermediate for Advanced Research and Development
Introduction
The intricate world of organic synthesis continually presents researchers with novel building blocks that pave the way for groundbreaking discoveries in medicine and materials science. Among these, the biphenyl naphthalene scaffold has emerged as a privileged structure, offering a unique combination of steric and electronic properties. This technical guide provides a comprehensive overview of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene , a key derivative with significant potential in various research and development endeavors.
It is important to note that while the initial topic of interest was the 2'-bromo isomer, publicly available data, including a registered CAS number, predominantly pertains to the 4'-bromo isomer. Therefore, this guide will focus on the chemical identity, synthesis, and potential applications of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene (CAS No. 207612-71-3) . The methodologies and insights discussed herein may, however, provide a valuable framework for the investigation of other isomers.
Core Chemical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section delineates the key identifiers and structural characteristics of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene.
| Identifier | Value | Source |
| CAS Number | 207612-71-3 | [1][2][3] |
| Molecular Formula | C22H15Br | [1] |
| Molecular Weight | 359.27 g/mol | [2] |
| IUPAC Name | 1-(4'-bromo-[1,1'-biphenyl]-4-yl)naphthalene | [2] |
| Synonyms | Naphthalene, 1-(4'-bromo[1,1'-biphenyl]-4-yl)- | [1] |
| InChI | 1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H | [2] |
| InChIKey | XCGVNJBBWRPIPZ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 |
The structure of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, characterized by a naphthalene ring linked to a brominated biphenyl moiety, provides a versatile platform for further chemical modifications.
Figure 1: Chemical structure of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene.
Synthesis and Purification
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Figure 2: Proposed workflow for the synthesis of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene.
Experimental Causality:
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Choice of Reactants: 1-Bromonaphthalene is a commercially available starting material.[4] The corresponding boronic acid, (4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid, would serve as the coupling partner. The chemoselectivity of the Suzuki-Miyaura reaction allows for the specific formation of the desired C-C bond.[5]
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Catalyst and Ligand: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is typically employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly influence the reaction efficiency and selectivity.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and reagents and to facilitate the reaction at an appropriate temperature.
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Purification: Following the reaction, purification is crucial to isolate the target compound from unreacted starting materials, byproducts, and the catalyst. Column chromatography on silica gel is a standard and effective method for this purpose.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region with distinct signals corresponding to the protons on the naphthalene and biphenyl rings. The integration of these signals should be consistent with the 15 protons in the molecule. |
| ¹³C NMR | Resonances in the aromatic region corresponding to the 22 carbon atoms. The carbon atom attached to the bromine will exhibit a characteristic chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (359.26 g/mol for C22H15Br). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Purity levels of 95% or higher are often commercially available.[1][2] |
Potential Applications in Research and Drug Development
The unique structural features of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of functional materials and bioactive molecules.
As a Precursor for Advanced Materials
The biphenyl naphthalene core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties.
In the Synthesis of Novel Pharmaceutical Scaffolds
Naphthalene and its derivatives are present in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene scaffold can be utilized as a starting point for the synthesis of novel drug candidates. The biphenyl moiety can interact with biological targets through π-π stacking and hydrophobic interactions, while the naphthalene core provides a rigid framework. The bromo-substituent allows for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.
Figure 3: Potential synthetic diversification and applications of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene. While specific toxicology data for this compound is limited, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene stands as a valuable and versatile building block for synthetic chemists. Its well-defined structure and the presence of a reactive bromine handle provide a gateway to a diverse array of complex molecules with potential applications in materials science and medicinal chemistry. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and its potential for future innovation. As research in these fields continues to advance, the utility of such well-designed chemical intermediates will undoubtedly continue to grow.
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